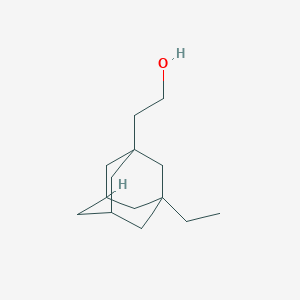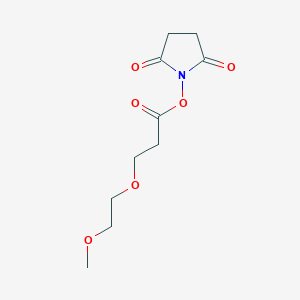
2-(3-Ethyl-1-adamantyl)ethanol
Overview
Description
“2-(3-Ethyl-1-adamantyl)ethanol” is a derivative of adamantane . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For instance, the adamantyl radical is generated using a chlorine radical, which is initially produced via homolysis of peroxide and then propagated according to a specific mechanism .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a high degree of symmetry, similar to other members of the larger family of diamondoids . These caged hydrocarbons are nanoscale substructures of the sp3-hybridized diamond lattice .
Chemical Reactions Analysis
Adamantane derivatives, including “this compound”, undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Scientific Research Applications
Stability and Solvolysis in Organic Chemistry
- 1-Adamantyl cations, structurally related to 2-(3-Ethyl-1-adamantyl)ethanol, show increased stability with alkyl substitution. Their solvolysis rates in nonaqueous solvents like ethanol vary, influenced by the number of alkyl groups and solvent composition (Takeuchi et al., 2001).
- Solvolysis of 1-adamantyl derivatives in aqueous ethanol demonstrates different product proportions based on substrate and solvent composition, indicating ion-pair involvement and variable solvation effects (Luton & Whiting, 1979).
Antimicrobial and Antiviral Properties
- 5-(1-Adamantyl)-substituted oxadiazoles and oxadiazoline derivatives, related to this compound, show significant in vitro antimicrobial activities against various bacteria and fungi, as well as anti-HIV-1 activity (El-Emam et al., 2004).
Chemical Kinetics and Mechanisms
- Studies on the solvolysis-decomposition of adamantyl chloroformate derivatives reveal insights into reaction pathways and product formation, relevant to understanding the reactivity of similar compounds like this compound (Kyong et al., 2003).
Carboxylation and Hydride Transfer Reactions
- Carboxylation experiments with adamantyl alcohols, including derivatives structurally akin to this compound, provide evidence for intermolecular hydride transfer in rearrangements involving adamantyl cations (Alford et al., 1972).
Synthesis and Biological Activities of Derivatives
- Novel adamantyl-containing triazoles and related derivatives demonstrate antimicrobial and anti-inflammatory activities, indicating the potential of this compound analogs in medicinal chemistry (Al-Omar et al., 2010).
Mechanism of Action
Target of Action
It is known that adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are often used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Mode of Action
The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . These intermediates interact with their targets, leading to various chemical transformations .
Biochemical Pathways
It is known that adamantane derivatives can directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .
Result of Action
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization in various applications .
Safety and Hazards
Future Directions
The future directions in the research of “2-(3-Ethyl-1-adamantyl)ethanol” and similar compounds involve the development of novel methods for their preparation, and the exploration of their applications in various fields . There is also interest in creating and utilizing new materials based on natural and synthetic nanodiamonds .
Biochemical Analysis
Biochemical Properties
2-(3-Ethyl-1-adamantyl)ethanol plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes and proteins, primarily through hydrophobic interactions and hydrogen bonding. For instance, the hydroxyl group of this compound can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting or modifying enzyme activity. Additionally, the bulky adamantane structure can affect the binding affinity and specificity of the compound towards different biomolecules .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways by modulating the activity of key signaling proteins. This compound can alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism. For example, this compound may enhance or inhibit the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The hydroxyl group can form hydrogen bonds with enzyme active sites, leading to enzyme inhibition or activation. The adamantane core can also interact with hydrophobic pockets in proteins, stabilizing or destabilizing protein structures. These interactions can result in changes in gene expression, enzyme activity, and overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase and cytochrome P450, which are responsible for its metabolism. These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be preferentially transported to lipid-rich regions due to its hydrophobic nature. This distribution pattern can influence its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes or proteins. These interactions can modulate the compound’s activity and influence cellular processes .
properties
IUPAC Name |
2-(3-ethyl-1-adamantyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O/c1-2-13-6-11-5-12(7-13)9-14(8-11,10-13)3-4-15/h11-12,15H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXXDSJSUSJJJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801263209 | |
| Record name | 3-Ethyltricyclo[3.3.1.13,7]decane-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801263209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1291486-04-8 | |
| Record name | 3-Ethyltricyclo[3.3.1.13,7]decane-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1291486-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyltricyclo[3.3.1.13,7]decane-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801263209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride](/img/structure/B1393531.png)



![2-Oxa-6-azaspiro[3.5]nonane](/img/structure/B1393536.png)
![1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole](/img/structure/B1393537.png)






![Sodium 4'-fluoro-[1,1'-biphenyl]-4-sulfonate](/img/structure/B1393550.png)